Home > Products > Building Blocks P16048 > 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid - 162252-45-1

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid

Catalog Number: EVT-1564892
CAS Number: 162252-45-1
Molecular Formula: C9H8N2O6
Molecular Weight: 240.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is a benzoic acid derivative specifically designed as an inhibitor for the influenza virus neuraminidase protein. [] It serves as a rudimentary inhibitor in the development of more potent benzoic acid-based antiviral drugs. [] This compound is classified as an aromatic carboxylic acid. Its role in scientific research primarily revolves around its potential as an anti-influenza agent and its utility in understanding the structural basis of neuraminidase inhibition.

Relevance: The research highlights DANA as a starting point for designing novel influenza virus neuraminidase inhibitors. While structurally dissimilar to 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, DANA's known activity against neuraminidase prompted the exploration of benzoic acid derivatives, including 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, as potential inhibitors with improved pharmacokinetic properties. []

4-(Acetylamino)-3-hydroxy-5-aminobenzoic Acid

Compound Description: This compound represents an intermediate in the synthesis of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid. It exhibits moderate inhibitory activity against influenza virus neuraminidase. X-ray crystallography confirmed its binding within the neuraminidase active site. []

Relevance: This compound shares a core structure with 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, differing only in the substituent at the 5-position of the benzene ring. This close structural similarity underscores the significance of the nitro group in 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid for enhancing inhibitory activity against neuraminidase. []

4-(Acetylamino)-3-aminobenzoic Acid

Compound Description: Similar to 4-(Acetylamino)-3-hydroxy-5-aminobenzoic acid, this compound also represents an intermediate in the synthesis of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid and shows moderate inhibitory activity against influenza virus neuraminidase. X-ray crystallography confirmed its binding within the neuraminidase active site. []

Relevance: Compared to 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, this compound lacks the hydroxyl group at the 3-position of the benzene ring, highlighting the potential role of this hydroxyl group in influencing the interaction with neuraminidase. []

Overview

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C9_9H8_8N2_2O6_6 and a molecular weight of 240.17 g/mol. It is recognized for its potential applications in scientific research, particularly as an inhibitor of the neuraminidase enzyme found in influenza viruses. This compound is classified under acylaminobenzoic acids and derivatives, which are organic compounds characterized by an amino group attached to a benzoic acid structure.

Source and Classification

This compound can be sourced from various chemical suppliers and is often utilized in laboratory settings for research purposes. Its classification as an acylaminobenzoic acid derivative places it within a group of compounds that exhibit significant biological activity, particularly in the context of antiviral research.

Synthesis Analysis

Methods

The synthesis of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid can be achieved through various chemical methods, including:

  1. Chemical Synthesis: Traditional organic synthesis techniques involve the acylation of 3-hydroxy-5-nitrobenzoic acid using acetyl chloride or acetic anhydride in the presence of a base.
  2. Biotechnological Approaches: Recent advancements have explored the use of genetically modified microorganisms to produce this compound efficiently. For instance, specific strains can be engineered to enhance the production of 3-acetylamino-4-hydroxybenzoic acid from simpler substrates like dihydroxyacetone phosphate and aspartate semialdehyde .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry may be employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid features a benzoic acid core with three substituents:

  • An acetylamino group at position 4,
  • A hydroxyl group at position 3,
  • A nitro group at position 5.

Data

The compound crystallizes as hydrogen-bonded dimers, with specific dihedral angles noted for its substituents relative to the planar phenyl moiety:

  • Carboxyl group: 5.0 degrees
  • Nitro group: 45.0 degrees
  • Acetylamino substituent: 37.3 degrees .
Chemical Reactions Analysis

Reactions

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid participates in several notable chemical reactions:

  1. Enzyme Inhibition: The primary reaction of interest involves its inhibition of the neuraminidase enzyme, which is crucial for the life cycle of influenza viruses.
  2. Hydrolysis: Under certain conditions, it may undergo hydrolysis to yield its constituent parts, particularly in aqueous environments.

Technical Details

The binding affinity and kinetics of this compound with neuraminidase can be studied using enzyme assays, providing insights into its efficacy as an antiviral agent.

Mechanism of Action

Process

The mechanism by which 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid exerts its effects primarily involves:

  1. Binding to Neuraminidase: The compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on viral particles.
  2. Inhibition of Viral Release: This inhibition effectively blocks the release of new viral particles from infected cells, thereby limiting viral spread within the host organism.

Data

Studies indicate that while this compound demonstrates moderate inhibitory activity against neuraminidase, further optimization may be necessary to enhance its potency as an antiviral drug .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade over time if not stored properly.
  • Reactivity: It may react with strong acids or bases, leading to hydrolysis or other transformations.

Relevant data from crystallographic studies reveal insights into its intermolecular interactions and stability profiles .

Applications

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid has several significant applications in scientific research:

  1. Antiviral Research: Its primary application lies in studying influenza virus inhibition mechanisms.
  2. Biochemical Studies: The compound serves as a tool for investigating enzyme activity and interactions within cellular systems.
  3. Drug Development: It acts as a lead compound for developing more potent neuraminidase inhibitors through structure-based drug design methodologies.
Introduction to 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid

Chemical Identity and Structural Significance

The compound's systematic IUPAC name, 4-acetamido-3-hydroxy-5-nitrobenzoic acid, precisely defines its substitution pattern on the benzoic acid core: an acetamido group (-NHCOCH₃) at position 4, a hydroxyl group (-OH) at position 3, and a nitro group (-NO₂) at position 5. This arrangement creates a complementary electronic distribution where the electron-withdrawing nitro and carboxyl groups flank the hydrogen-bond donating hydroxyl and the hydrogen-bond accepting acetamido moiety. The molecular formula is C₉H₈N₂O₆, with a molecular weight of 240.17 g/mol and a CAS registry number of 162252-45-1 [3] [6]. Alternative designations include BANA-105 and ST1, reflecting its research context as a benzoic acid neuraminidase inhibitor analog [6].

Table 1: Fundamental Chemical Identifiers of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid

PropertyValue
Systematic IUPAC Name4-Acetamido-3-hydroxy-5-nitrobenzoic acid
Molecular FormulaC₉H₈N₂O₆
Molecular Weight240.17 g/mol
CAS Registry Number162252-45-1
Alternative NamesBANA-105, ST1
Canonical SMILESCC(=O)NC1=C(C=C(C=C1O)C(=O)O)N+[O-]
InChI KeyJIDRTCHFBHJIDG-UHFFFAOYSA-N

Crystallographic analysis reveals key structural features critical to its biological function. The benzoic acid ring itself is planar, as expected for aromatic systems, but the substituents adopt distinct dihedral angles relative to this plane: the carboxyl group at 5.0(3)°, the nitro group at 45.0(2)°, and the acetylamino group at 37.3(1)°. These angular dispositions orient the functional groups for optimal intermolecular interactions. In the crystalline state, molecules form hydrogen-bonded dimers via carboxyl-carboxyl interactions, a structural motif that may influence its binding behavior in biological systems. The hydroxyl group participates in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the acetamido group, creating a pseudo-six-membered ring that influences conformational stability and molecular recognition [2] [3]. This precise three-dimensional arrangement of hydrogen bond donors (hydroxyl, amide NH), acceptors (nitro, carbonyl, carboxylate), and the hydrophobic methyl group creates a multifaceted recognition surface tailored for enzyme interaction.

Historical Development in Medicinal Chemistry

The strategic design of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid emerged in the mid-1990s as part of a paradigm shift in neuraminidase inhibitor development. Following the structural elucidation of influenza neuraminidase complexes with sialic acid analogs like DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid), researchers sought chemically stable, synthetically accessible scaffolds that could mimic the transition state of sialic acid cleavage while overcoming the pharmacokinetic limitations of carbohydrate-based drugs [8]. Benzoic acid derivatives presented an attractive alternative due to their synthetic versatility, metabolic stability, and ability to present functional groups in geometrically defined orientations.

This compound was specifically engineered through structure-based drug design utilizing X-ray crystallography of neuraminidase active sites. Researchers identified that conserved residues (Arg118, Arg292, Arg371, Glu119, Asp151, Glu227) formed a topographically consistent binding pocket across influenza A and B strains. Molecular modeling suggested that strategically substituted benzoic acids could engage these residues through electrostatic, hydrogen bonding, and hydrophobic interactions. The design incorporated three key elements: 1) The carboxylic acid to mimic sialic acid's carboxylate and interact with the arginine triad; 2) The acetamido group positioned to occupy the hydrophobic pocket lined by Trp178 and Ile222; 3) The nitro group as a strongly electron-withdrawing substituent to enhance acidity and provide hydrogen-bond acceptor capability [3] .

Early synthetic efforts yielded moderate neuraminidase inhibitory activity (IC₅₀ in micromolar range), confirming the validity of the aromatic scaffold approach. While its potency was less than later-developed clinical inhibitors like zanamivir, its significance lies in establishing the benzoic acid moiety as a viable pharmacophore for neuraminidase inhibition. This foundational work directly enabled the development of more potent derivatives featuring guanidino substitutions and optimized hydrophobic elements, validating the structure-based design strategy for antiviral discovery [8]. The compound's crystallization with neuraminidase from influenza A/Tokyo/3/67 (H2N2) and B/Lee/40 strains provided the first atomic-level visualization of aromatic inhibitors bound to the active site, offering critical insights for subsequent optimization [2] .

Role in Antiviral Research: Contextualizing Influenza Neuraminidase Inhibition

Neuraminidase performs an essential function in the influenza viral life cycle by cleaving terminal sialic acid residues from host cell glycoconjugates, enabling the release and spread of progeny virions. Inhibition of this enzyme traps viral particles on the cell surface, preventing infection of new cells and containing viral propagation. 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid binds specifically to the conserved active site of influenza neuraminidase, competitively inhibiting its enzymatic activity [1] [8]. Biochemical studies confirm its direct interaction with influenza A (H2N2 and other strains) and influenza B neuraminidases, establishing its broad-spectrum potential against diverse influenza subtypes [1] .

Table 2: Molecular Interactions of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid with Influenza Neuraminidase

Functional GroupInteracting Neuraminidase ResiduesInteraction Type
Carboxylate GroupArg118, Arg292, Arg371Salt bridges/Electrostatic
Acetamido CarbonylAsp151Hydrogen bonding
Hydroxyl GroupGlu119, Glu227Hydrogen bonding
Nitro GroupArg152, Water moleculesHydrogen bonding/Polar interactions
Aromatic RingTrp178, Ile222Hydrophobic/Stacking interactions

Crystallographic evidence from complexes with N2 neuraminidase (A/Tokyo/3/67) demonstrates that the inhibitor occupies the sialic acid binding pocket with its carboxylate group anchored by ionic interactions with the conserved arginine triad (Arg118, Arg292, Arg371). The hydroxyl group forms hydrogen bonds with Glu119 and Glu227, while the acetamido carbonyl interacts with Asp151. The nitro group extends toward the hydrophobic pocket, engaging Arg152 through water-mediated hydrogen bonds. Importantly, the planar benzoic acid core aligns parallel to the indole ring of Trp178, facilitating π-stacking interactions that contribute significantly to binding affinity . This binding mode effectively blocks substrate access and catalytic function, validated through enzymatic assays showing concentration-dependent neuraminidase inhibition [3] .

While its potency is moderate compared to later-generation inhibitors, its significance lies in its role as a structural prototype. The compound demonstrates that non-carbohydrate, synthetically tractable aromatic compounds can achieve specific inhibition of viral neuraminidase. This finding redirected medicinal chemistry efforts toward benzoic acid derivatives and related aromatic systems, leading to compounds with improved binding affinities and pharmacological properties. Research on this scaffold continues to explore modifications such as guanidinium substitutions at the amino position and alkylation of the hydroxyl group to enhance interactions with the 150-cavity—a hydrophobic region adjacent to the active site implicated in conferring resistance to existing drugs [3] [5] [8]. Its enduring value lies in validating the structural principles for designing broad-spectrum neuraminidase inhibitors effective against both influenza A and B viruses, including strains resistant to current therapeutics.

Properties

CAS Number

162252-45-1

Product Name

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid

IUPAC Name

4-acetamido-3-hydroxy-5-nitrobenzoic acid

Molecular Formula

C9H8N2O6

Molecular Weight

240.17 g/mol

InChI

InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15)

InChI Key

JIDRTCHFBHJIDG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-]

Synonyms

4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid
BANA 105
BANA-105
BANA105

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.